molecular formula C36H54N8 B13023308 Octaaminocryptand1

Octaaminocryptand1

Cat. No.: B13023308
M. Wt: 598.9 g/mol
InChI Key: VXQFGQBYOKYJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octaaminocryptand1 (CAS: 135469-17-9) is a macrocyclic organic compound with the molecular formula C₃₆H₅₄N₈ and a molecular weight of 598.87 g/mol . It features an eight-membered macrocyclic structure with eight amine functional groups, enabling strong coordination with metal ions. This compound exists as a white solid or powder, is soluble in organic solvents (e.g., DMF, DMSO, dichloromethane), but exhibits poor water solubility . Its storage requires stringent conditions: -20°C, protection from light and moisture, and handling in a fume hood due to its sensitivity .

This compound is valued for its high metal-binding capacity, forming stable complexes with transition metals and lanthanides. Applications span chemical analysis (e.g., ion sensing), catalysis (e.g., accelerating reactions via metal coordination), and biomedicine (e.g., drug delivery systems and stable in vivo metal chelation) .

Properties

Molecular Formula

C36H54N8

Molecular Weight

598.9 g/mol

IUPAC Name

1,4,12,15,18,26,31,38-octazapentacyclo[13.13.12.233,36.16,10.120,24]tetratetraconta-6(44),7,9,20,22,24(43),33,35,41-nonaene

InChI

InChI=1S/C36H54N8/c1-3-33-23-34(4-1)28-40-14-20-44-18-12-38-26-32-9-7-31(8-10-32)25-37-11-17-43(19-13-39-27-33)21-15-41-29-35-5-2-6-36(24-35)30-42-16-22-44/h1-10,23-24,37-42H,11-22,25-30H2

InChI Key

VXQFGQBYOKYJIV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=C(CN1)C=C4)CCNCC5=CC=CC(=C5)CNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octaaminocryptand1 typically involves the formation of a cryptand structure through a series of condensation reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final cryptand structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the successful formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions and using industrial-grade equipment to produce the compound in larger quantities. The purity and quality of the final product are ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Octaaminocryptand1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Octaaminocryptand1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Octaaminocryptand1 involves its ability to form stable complexes with metal ions. This is achieved through the coordination of the nitrogen atoms in the cryptand structure with the metal ions, resulting in the formation of stable, highly specific complexes . These complexes can then participate in various biochemical and chemical processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Octaaminocryptand1’s uniqueness, it is compared to structurally or functionally related macrocycles and chelators:

Table 1: Key Properties of this compound and Comparable Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Features Applications
This compound 135469-17-9 C₃₆H₅₄N₈ 598.87 Organic solvents 8 amine groups; rigid macrocycle; high metal selectivity/stability Catalysis, drug delivery, ion sensing
Octaaminocryptand2 119142-71-1 C₃₆H₅₄N₈ 598.87 Not specified Structural isomer; similar macrocycle with varied substituent positioning Chelation, biomedical research
DOTA 60239-18-1 C₁₆H₂₈N₄O₈ 404.42 Water/organic solvents Tetraazacyclododecane tetraacetic acid; 4 amine groups; flexible backbone MRI contrast agents, radiopharmaceuticals
NOTA 152928-54-6 C₁₈H₃₀N₆O₆ 438.47 Water/organic solvents Triazacyclononane triacetic acid; 3 amine groups; rapid metal complexation PET imaging, metal labeling
Cyclen 294-90-6 C₈H₂₀N₄ 172.28 Water 12-membered tetraamine macrocycle; smaller cavity; lower metal capacity Gadolinium chelation, diagnostics

Key Differences and Research Findings

Structural Rigidity vs. Flexibility: this compound’s rigid macrocyclic framework enhances metal ion selectivity, particularly for larger ions (e.g., lanthanides), compared to flexible ligands like DOTA or NOTA . DOTA and NOTA, with carboxylate groups, exhibit broader solubility (including aqueous media), making them preferable for biomedical imaging .

Coordination Capacity: The eight amine groups in this compound provide higher denticity than DOTA (4 amines) or NOTA (3 amines), leading to stronger and more stable metal complexes . Studies suggest its log K values (stability constants) for lanthanides exceed those of DOTA by 2–3 orders of magnitude .

Synthetic Accessibility: this compound requires multi-step synthesis under inert conditions, whereas DOTA and NOTA derivatives are commercially available with PEG or NHS ester modifications for bioconjugation .

Thermodynamic Stability: this compound’s complexes with Cu²⁺ and Fe³⁺ show higher thermal stability (decomposition >300°C) compared to Cyclen-based complexes (<250°C) .

Critical Notes on Comparative Studies

  • Analytical Challenges: Comparative studies rely on consistent characterization (e.g., NMR, HRMS) per guidelines in . Discrepancies in synthetic protocols or purity (e.g., this compound’s 95%+ purity vs. commercial DOTA’s >98%) may skew data .
  • Research Gaps: Octaaminocryptand2’s properties are underexplored in peer-reviewed literature, limiting direct comparison with this compound .
  • Future Directions: Functionalizing this compound with hydrophilic groups (e.g., PEG) could enhance its biomedical utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.